molecular formula C8H7ClN2O B1486403 (5-Chlorobenzo[d]isoxazol-3-yl)methanamine CAS No. 1177481-26-3

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Cat. No.: B1486403
CAS No.: 1177481-26-3
M. Wt: 182.61 g/mol
InChI Key: AKAIRIAKAFRBME-UHFFFAOYSA-N
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Description

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine is a benzo[d]isoxazole derivative of high interest in medicinal chemistry and neuroscience research. This nitrogen heterocyclic compound is part of a significant class of bioactive molecules, as over 85% of all biologically active compounds are heterocycles, most frequently containing nitrogen . The core benzo[d]isoxazole scaffold is recognized for its relevance in developing pharmaceutically active compounds. Related analogs, such as 5-Chlorobenzo[d]isoxazol-3-ol (CBIO), have been identified as potent and selective inhibitors of D-amino acid oxidase (DAO) . DAO is a crucial enzyme in the central nervous system that oxidizes D-amino acids, including D-serine, a key co-agonist of the NMDA receptor. Research indicates that inhibiting spinal DAO can specifically prevent and reverse formalin-induced tonic pain in preclinical models, validating this enzyme as a novel target for chronic pain research . The potent activity of closely related structures suggests this compound may serve as a valuable precursor or intermediate for synthesizing novel DAO inhibitors or other neuroactive agents. This chemical is offered For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(5-chloro-1,2-benzoxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAIRIAKAFRBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine typically involves:

  • Construction or modification of the benzo[d]isoxazole core.
  • Introduction of the chlorine substituent at position 5.
  • Functionalization at position 3 to install the methanamine group.

The key challenge is selective substitution and functional group interconversion on the heterocyclic ring without compromising the isoxazole integrity.

Preparation via Reduction of 3-Formyl or 3-Aldehyde Precursors

One common approach involves preparing the 3-formyl (aldehyde) derivative of 5-chlorobenzo[d]isoxazole followed by reductive amination or direct reduction to the methanamine.

  • Step 1: Synthesis of 5-chlorobenzo[d]isoxazole-3-carbaldehyde

    Starting from 5-chlorobenzo[d]isoxazole, selective formylation at position 3 can be achieved using directed lithiation or electrophilic substitution methods, followed by oxidation steps if necessary.

  • Step 2: Reductive amination or reduction to methanamine

    The aldehyde is then subjected to reductive amination with ammonia or an amine source using reducing agents such as tin(II) chloride (SnCl2·2H2O) or sodium borohydride in the presence of ammonium salts. This converts the aldehyde group to the corresponding methanamine.

    For example, a similar methodology was reported for benzo[c]isoxazole derivatives where aldehydes were reduced with SnCl2·2H2O in ethyl acetate/methanol at room temperature over 24 hours to yield the corresponding amines.

Preparation via Sulfonic Acid Intermediates and Subsequent Amination

Another documented route involves intermediates such as benzo[d]isoxazol-3-yl-methanesulfonic acid or its salts, which can be converted to the methanamine derivative.

  • Step 1: Sulfonation

    Benzo[d]isoxazol-3-yl-acetic acid is sulfonated directly using sulfonyl chlorides or chlorohydrins in solvents like dioxane to form benzo[d]isoxazol-3-yl-methanesulfonic acid.

  • Step 2: Salt formation and amination

    The sulfonic acid intermediate is converted into suitable salts (e.g., sodium, lithium, or organic amine salts) which can undergo nucleophilic substitution or amination reactions to introduce the methanamine group.

This method is advantageous for large-scale synthesis due to the stability of sulfonic acid intermediates and the ability to isolate pure salts.

Chlorination at Position 5

The chlorine substituent at position 5 can be introduced either prior to or after the formation of the benzo[d]isoxazole ring depending on the synthetic route.

  • Electrophilic aromatic substitution using chlorine sources (e.g., N-chlorosuccinimide) on the benzo[d]isoxazole ring can selectively chlorinate position 5 due to electronic and steric effects.

  • Alternatively, starting materials bearing a chlorine substituent at the corresponding position can be used for ring closure to form the chlorinated benzo[d]isoxazole.

Representative Preparation Protocol (Based on Patent US7291742B2 and Related Literature)

Step Reagents and Conditions Description Yield/Notes
1. Sulfonation Benzo[d]isoxazol-3-yl-acetic acid + sulfonyl chlorohydrin/dioxane Formation of benzo[d]isoxazol-3-yl-methanesulfonic acid High yield, stable intermediate
2. Salt formation Reaction with alkali metal hydroxides or organic amines Formation of sodium, lithium, or amine salts of sulfonic acid Facilitates purification and further reaction
3. Amination Nucleophilic substitution with ammonia or amine sources Conversion to methanamine derivative Requires controlled temperature, typically room temp to 35°C
4. Chlorination (if needed) Electrophilic chlorination or use of chlorinated precursors Introduction of chlorine at position 5 Selectivity ensured by reaction conditions

Analytical and Purification Techniques

  • Purification : Column chromatography on silica gel is commonly used to purify intermediates and final products, employing solvent gradients such as ethyl acetate/petroleum ether.

  • Characterization : The compounds are characterized by ^1H and ^13C NMR, HRMS, and melting point determination to confirm structure and purity.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Advantages Limitations
Reductive amination of aldehyde 5-chlorobenzo[d]isoxazole-3-carbaldehyde SnCl2·2H2O, NH3 or amines Room temp, 24 h, ethyl acetate/methanol Direct conversion to amine, mild conditions Requires aldehyde precursor synthesis
Sulfonic acid intermediate route Benzo[d]isoxazol-3-yl-acetic acid Sulfonyl chlorohydrin, alkali metal hydroxide, amine Room temp to 35°C, aqueous/organic solvents Scalable, stable intermediates Multi-step, requires salt formation
Electrophilic chlorination Benzo[d]isoxazole derivatives N-chlorosuccinimide or similar Controlled temperature, selective Enables late-stage chlorination Possible over-chlorination

Chemical Reactions Analysis

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various substituted derivatives. Reagents such as sodium iodide (NaI) in acetone can facilitate this reaction.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in acidic or neutral conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.

  • Substitution: NaI, acetone, at elevated temperatures.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Corresponding amine derivatives.

  • Substitution Products: Substituted derivatives at the chloro position.

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the potential of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine as a treatment for several neurological disorders. According to a patent, this compound exhibits T-type calcium channel inhibitory activity, which can be beneficial in treating conditions such as:

  • Parkinson's Disease : It has been shown to enhance the effects of levodopa, a common medication for Parkinson's disease, and may reduce tremors associated with the condition.
  • Neuropathic Pain : The compound is also indicated for use in treating neuropathic pain, including chemotherapy-induced peripheral neuropathy .

Psychiatric Disorders

The compound is being investigated for its efficacy in treating various psychiatric disorders, including:

  • Schizophrenia
  • Bipolar Disorder
  • Depressive Disorders
  • Anxiety Disorders

These applications stem from its ability to modulate neurotransmitter systems, potentially improving symptoms associated with these conditions .

Mechanistic Insights

The biological activity of this compound is attributed to its interaction with specific biological targets. Research indicates that it may influence pathways involved in neurotransmission and neuroprotection. For example, it has been shown to increase levels of D-serine in the brain, which is implicated in seizure development and other neurological processes .

Comparative Biological Activities

A summary of the biological activities observed for this compound and related compounds is presented below:

Activity TypeObserved EffectsReference
AntidiabeticInhibition of α-amylase (64.5% - 94.7% efficacy)
AnticancerCytotoxicity against HeLa and MCF-7 cell lines
AntibacterialNotable antibacterial properties
Neurological EffectsModulation of neurotransmitter systems

Synthesis and Chemical Properties

The synthesis of this compound typically involves the following steps:

  • Formation of the Isoxazole Ring : This can be achieved through reactions involving hydroxylamine and appropriate carbonyl compounds.
  • Substitution Reactions : Introduction of the chlorobenzo group via electrophilic aromatic substitution.
  • Final Derivatization : The methanamine group can be introduced through reductive amination or other amine synthesis methods.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Neuropathic Pain

A study demonstrated that administration of this compound significantly reduced pain responses in animal models of neuropathic pain, suggesting its potential as a therapeutic agent for managing chronic pain conditions .

Case Study 2: Cancer Cell Lines

In vitro studies showed that this compound exhibited cytotoxic effects against various cancer cell lines, including HeLa and MCF-7, with IC50 values comparable to established anticancer drugs .

Mechanism of Action

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine: can be compared with other similar compounds, such as (6-Chlorobenzo[d]isoxazol-3-yl)methanamine and (5-Bromobenzo[d]isoxazol-3-yl)methanamine These compounds share structural similarities but differ in the position and type of halogen substituent, which can influence their reactivity and biological activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include derivatives with substitutions at the 5-position of the benzisoxazole ring or modifications to the methanamine group. Below is a comparative analysis based on substituent effects, biological activity, and physicochemical properties:

Compound Substituent Molecular Weight IC50 (μM) Key Properties
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine Cl 196.63 26.31–102.10 Moderate lipophilicity (Cl), electron-withdrawing, reduced enzymatic inhibition
(5-Methylbenzo[d]isoxazol-3-yl)methanamine CH₃ 176.22 10.50–74.30 Enhanced activity due to electron-donating CH₃; higher potency in enzyme assays
(5-Fluorobenzo[d]isoxazol-3-yl)methanamine F 180.17 N/A Smaller substituent, higher electronegativity; potential for improved solubility
(5-Bromobenzo[d]isoxazol-3-yl)methanamine Br 241.08 N/A Increased lipophilicity; may hinder membrane permeability
(5-(p-Tolyl)isoxazol-3-yl)methanamine C₆H₄CH₃ 188.23 N/A Extended aromaticity; improved π-interactions

Notes:

  • Activity Trends : Methyl-substituted derivatives (e.g., 5-methyl) exhibit superior inhibitory activity (IC₅₀ 10.50–74.30 μM) compared to chloro analogs (IC₅₀ 26.31–102.10 μM), as electron-donating groups enhance binding affinity in certain enzyme systems .
  • Chlorine vs.

Key Research Findings

  • Substituent Effects : A study on benzo[d]isoxazole derivatives revealed that 5-methyl substitution improves IC₅₀ values by 2–3 fold compared to chloro analogs in MAO-B inhibition .
  • Conformational Analysis : Computational studies on bicyclic methanamines demonstrated that π-interactions between aromatic substituents and target residues dictate diastereomer ratios (e.g., 3a:3b = 1:3 with TEA vs. 1:1 with Li₂CO₃) .

Biological Activity

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an in-depth examination of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C8_8H7_7ClN2_2O
  • Molecular Weight : 182.60 g/mol
  • CAS Number : 28750314

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, leading to inhibition or activation depending on the target. This interaction is crucial for its anticancer and antimicrobial properties.
  • Cell Signaling Modulation : It modulates key signaling pathways, influencing gene expression and cellular metabolism. This modulation impacts processes such as energy production and biosynthesis.
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by increasing pro-apoptotic factors and decreasing anti-apoptotic proteins, thus promoting cell death in malignant tissues.

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
    • A notable study reported that treatment with this compound led to increased levels of caspase-3 and caspase-8, indicating its role in apoptosis induction .
  • Antimicrobial Properties :
    • The compound displays antimicrobial activity against several bacterial strains, suggesting potential use in treating infections. Its structural similarity to purines may enhance its efficacy as an enzyme inhibitor in microbial metabolism .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to existing antibiotics, suggesting its viability as a new antimicrobial agent .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; significant cytotoxicity
AntimicrobialEffective against S. aureus and E. coli; low MIC values
Enzyme InhibitionInhibits key enzymes involved in metabolic pathways

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing bicyclic scaffolds containing the (5-chlorobenzo[d]isoxazol-3-yl)methanamine moiety?

Answer:
The synthesis of such scaffolds typically involves [1,3]-dipolar cycloaddition reactions. Key parameters include:

  • Solvent selection : Polar solvents like methanol (MeCN) or methanol/DMF mixtures enhance yields compared to non-polar solvents like chloroform. For example, methanol/DMF with triethylamine (TEA) as a base achieved 50% yield .
  • Base choice : Weak organic bases (e.g., TEA, pKb ~5–3) favor higher stereoselectivity, while inorganic bases (e.g., NaHCO₃) improve reaction efficiency but reduce stereocontrol .
  • Reagent addition order : Adding chloroxime last improves yield by minimizing premature decomposition of intermediates .

Advanced Synthesis: How can stereochemical outcomes be controlled in cycloaddition reactions involving this compound?

Answer:
Stereoselectivity is driven by π-interactions between aromatic moieties in reagents. Computational studies show that T-shaped CH/π interactions between phenyl groups stabilize the kinetically favored 3aR,6aS isomer (3b) under organic base conditions .

  • Key factors :
    • Use aryl-substituted reagents (e.g., L-phenylalanine-derived nitrile oxide) to promote π-stacking in transition states.
    • Avoid inorganic bases (e.g., Li₂CO₃) or metal cations (e.g., Li⁺), which disrupt π-interactions, reducing 3b selectivity .
    • Kinetic control via fast nitrile oxide generation minimizes side reactions .

Basic Characterization: What analytical techniques are suitable for distinguishing diastereoisomers of this compound?

Answer:

  • ¹H NMR : Isomer ratios (e.g., 1:1 or 1:3) can be quantified via signal integration. Overlapping signals may require variable-temperature NMR to resolve .
  • HPLC : Reverse-phase chromatography with UV detection separates isomers, especially when diastereoselectivity is low .
  • Melting Point Analysis : Distinct melting ranges for isomers (e.g., 3a vs. 3b) provide preliminary identification .

Basic Application: How is this scaffold used in peptide mimic design?

Answer:
The bicyclic diamino structure imposes conformational constraints, mimicking natural β-sheet or turn motifs:

  • Peptide synthesis : Incorporate the scaffold into sequences via standard coupling (e.g., EDC/HOBt).
  • Stabilization : The rigid isoxazoline ring and NH groups facilitate hydrogen bonding, enhancing stability against proteolysis .

Advanced Application: What evidence supports its role in stabilizing parallel β-sheet structures?

Answer:

  • NMR studies : Peptides with the 3aR,6aS isomer (3b) exhibit NOEs indicative of parallel turns (e.g., H4y-CHBn proximity) .
  • Computational modeling : π-Stacking between aromatic side chains and the scaffold aligns β-strands in silico .
  • Biological relevance : Stabilized β-sheets mimic amyloidogenic regions (e.g., in prion proteins), enabling studies of fibril formation .

Data Contradiction: How to resolve conflicting observations in reaction yields under high-polarity solvents?

Answer:
Higher solvent polarity (e.g., MeCN vs. CHCl₃) may paradoxically reduce yields due to:

  • Increased nitrile oxide decomposition : Polar solvents accelerate side reactions unless base solubility is optimized .
  • Metal cation interference : Inorganic bases (e.g., K₂CO₃) in polar solvents disrupt π-interactions, lowering stereoselectivity and yield .
    Methodological fix : Use mixed solvents (e.g., MeCN/DMF) with organic bases to balance polarity and reaction control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine
Reactant of Route 2
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine

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